molecular formula C19H22N2O2 B3313979 (R)-N-((1R,2R)-2-Hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide CAS No. 948594-97-6

(R)-N-((1R,2R)-2-Hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide

Cat. No. B3313979
CAS RN: 948594-97-6
M. Wt: 310.4 g/mol
InChI Key: JVOUIFUIIPEWLM-KZNAEPCWSA-N
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Description

(R)-N-((1R,2R)-2-Hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound, also known as SNC80, is a selective delta-opioid receptor agonist that has been found to have promising effects in the treatment of various diseases.

Mechanism of Action

(R)-N-((1R,2R)-2-Hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide works by binding to and activating delta-opioid receptors in the brain and spinal cord. This activation results in the release of endogenous opioids, which are natural painkillers produced by the body. The activation of delta-opioid receptors also results in the modulation of neurotransmitter release, which can have a significant impact on mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that (R)-N-((1R,2R)-2-Hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide has a number of biochemical and physiological effects. These include analgesic effects, anti-inflammatory effects, and anti-depressant effects. This compound has also been found to have anxiolytic effects, which can help to reduce anxiety and stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of (R)-N-((1R,2R)-2-Hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide is its selectivity for delta-opioid receptors. This selectivity can make it easier to study the effects of this compound on specific biological processes. However, one of the limitations of this compound is its relatively low potency, which can make it more difficult to achieve significant results in lab experiments.

Future Directions

There are several future directions for research on (R)-N-((1R,2R)-2-Hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide. One area of research is the development of more potent derivatives of this compound that can be used in clinical settings. Another area of research is the investigation of the effects of this compound on other biological processes, such as immune function and inflammation. Additionally, there is potential for the use of (R)-N-((1R,2R)-2-Hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide in combination with other drugs to enhance its therapeutic effects.
In conclusion, (R)-N-((1R,2R)-2-Hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide is a promising compound with potential applications in drug development. Its selectivity for delta-opioid receptors and its various biochemical and physiological effects make it an interesting area of research for scientists. Further research is needed to fully understand the potential of this compound and its derivatives in the treatment of various diseases.

Scientific Research Applications

(R)-N-((1R,2R)-2-Hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide has been extensively studied for its potential applications in drug development. It has been found to have promising effects in the treatment of various diseases, including pain, depression, and anxiety. Studies have also shown that this compound may have potential applications in the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

(2R)-N-[(1R,2R)-2-hydroxy-1,2-diphenylethyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-18(15-10-5-2-6-11-15)17(14-8-3-1-4-9-14)21-19(23)16-12-7-13-20-16/h1-6,8-11,16-18,20,22H,7,12-13H2,(H,21,23)/t16-,17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOUIFUIIPEWLM-KZNAEPCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723464
Record name N-[(1R,2R)-2-Hydroxy-1,2-diphenylethyl]-D-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-((1R,2R)-2-Hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide

CAS RN

948594-97-6
Record name N-[(1R,2R)-2-Hydroxy-1,2-diphenylethyl]-D-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-N-[(1R,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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